molecular formula C7H8N2S B1508023 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole

Cat. No.: B1508023
M. Wt: 152.22 g/mol
InChI Key: UJZNUYYGAXKIIJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole (CAS 50734-86-6) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry. The compound features a fused thienopyrazole core, a privileged scaffold in drug discovery. Pyrazole derivatives are recognized as pharmacologically important active scaffolds that possess a wide spectrum of biological activities . This specific structure serves as a key synthetic intermediate for the exploration of new therapeutic agents. Researchers can utilize this compound to develop novel molecules targeting various disease areas. It is available for purchase and requires cold-chain transportation to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

1,3-dimethylthieno[2,3-c]pyrazole

InChI

InChI=1S/C7H8N2S/c1-5-6-3-4-10-7(6)9(2)8-5/h3-4H,1-2H3

InChI Key

UJZNUYYGAXKIIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CS2)C

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that 1,3-dimethyl-1H-thieno[2,3-c]pyrazole exhibits significant biological properties:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against human lung carcinoma A549 cells and other tumor cell lines with promising IC50 values .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Derivatives of thieno[2,3-c]pyrazoles have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Inhibition of Phosphodiesterase Enzymes : This action suggests potential applications in treating conditions where phosphodiesterase inhibition is beneficial .

Therapeutic Applications

The diverse pharmacological activities of this compound have led to its investigation in various therapeutic areas:

  • Cancer Therapy : Given its anticancer properties, ongoing research aims to optimize this compound for use in targeted cancer therapies.
  • Infectious Diseases : Its antimicrobial activity positions it as a candidate for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound derivatives:

StudyFindingsCell Lines Tested
Significant apoptosis induction in cancer cellsA549 (lung), HCT116 (colon)
Antibacterial activity against MRSAStaphylococcus aureus
Moderate antifungal activityAspergillus species

Comparison with Similar Compounds

Thieno[3,4-c]pyrazoles

  • Structure : Fused thiophene at positions 3,4 of the pyrazole ring.
  • Bioactivity : Primarily used in cardiovascular and cerebrovascular therapies, with applications in hyperglycemia management .
  • Key Differences: The altered fusion position reduces antifungal activity compared to thieno[2,3-c]pyrazoles but enhances metabolic disorder applications.

Thieno[3,2-c]pyrazoles

  • Structure : Thiophene fused at positions 3,2 of pyrazole.
  • Bioactivity : Effective in treating hypertension and glaucoma due to vasodilatory properties .
  • Key Differences: The 3,2-fusion orientation enhances selectivity for ion channels, unlike the broader antimicrobial spectrum of thieno[2,3-c]pyrazoles.

Pyrano[2,3-c]pyrazoles

  • Structure : Pyran ring fused to pyrazole at positions 2,3.
  • Bioactivity : Exhibits anticancer (Chk1 kinase inhibition), antimicrobial, and anti-inflammatory activities .
  • Synthesis: Green methods (e.g., Cu/Co-hybrid MOFs, CeO₂ nanoparticles) enable efficient multicomponent reactions in aqueous ethanol .
  • Key Differences: The pyran ring introduces fluorescence via ESIPT (excited-state intramolecular proton transfer), absent in thieno analogues .

Furo[2,3-c]pyrazoles

  • Structure : Furan fused to pyrazole at positions 2,3.
  • Synthesis : Silver(I)-mediated ring-closure reactions yield dihydrofuran-fused systems .
  • Applications : Less explored biologically but studied for photophysical properties.

Phenanthro[2,3-c]pyrazoles

  • Structure : Phenanthrene-fused pyrazole.
  • Bioactivity : Potent anti-inflammatory agents, as seen in derivatives like 8H-phenanthro[2,3-c]pyrazole .

Substituent Effects on Bioactivity

  • Thieno[2,3-c]pyrazoles: 4-Carboxamide: Enhances antioxidant capacity by stabilizing radical intermediates . 5-Benzoyl: Improves membrane permeability, critical for in vivo efficacy .
  • Pyrano[2,3-c]pyrazoles: 2,4-Di-Cl phenyl: Boosts antileishmanial activity by 30% compared to unsubstituted analogues . 5-Methoxy: Facilitates ESIPT, enabling fluorescent tracking in cellular studies .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with 1,3-Difunctional Thiophene Precursors

A common approach to synthesize substituted pyrazoles, including fused systems like thieno[2,3-c]pyrazoles, is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their analogs. This method is well-established for pyrazole formation and can be adapted to thiophene-containing substrates.

  • Mechanism: The hydrazine acts as a bidentate nucleophile attacking the carbonyl groups of a 1,3-difunctional thiophene derivative, leading to ring closure and formation of the pyrazole ring fused to the thiophene.

  • Example: Starting from a 2,3-dicarbonyl-substituted thiophene, reaction with dimethylhydrazine can yield 1,3-dimethyl-substituted thieno[2,3-c]pyrazoles after cyclization and dehydration steps.

Use of Methylated Hydrazine Derivatives

To introduce methyl groups at the 1 and 3 positions of the pyrazole ring, methyl-substituted hydrazine derivatives such as 1,2-dimethylhydrazine are employed. This ensures that the nitrogen atoms in the resulting pyrazole ring bear methyl substituents, as required for 1,3-dimethyl substitution.

Specific Preparation Methods for 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole

Although direct literature on the exact preparation of this compound is limited, the synthesis can be inferred from established methods for related pyrazole and thieno-pyrazole derivatives.

Synthetic Route Outline

Step Reagents/Conditions Outcome
1. Preparation of 2,3-dicarbonyl thiophene derivative Oxidation or functionalization of thiophene at positions 2 and 3 to introduce carbonyl groups 2,3-dicarbonyl thiophene intermediate
2. Cyclocondensation with 1,2-dimethylhydrazine Heating in appropriate solvent (e.g., ethanol, DMF) under acidic or neutral conditions Formation of this compound via ring closure
3. Purification and crystallization Standard purification techniques (recrystallization, chromatography) Pure this compound

Reaction Conditions and Optimization

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are preferred for better solubility and reaction control.

  • Temperature: Moderate heating (50–100 °C) is typically applied to facilitate cyclization without decomposing sensitive intermediates.

  • Catalysts/Additives: Acidic catalysts (e.g., HCl) can promote dehydration steps and improve yields.

  • Reaction Time: Varies from several hours to overnight depending on substrate reactivity.

Representative Data Table for Reaction Optimization

Parameter Variation Observed Effect
Solvent Ethanol, DMF, NMP DMF/NMP gave higher yields and regioselectivity
Temperature Room temp, 60 °C, 90 °C Higher temperature increased reaction rate but risked side reactions
Acid Catalyst None, HCl (10 N), Acetic acid HCl enhanced dehydration and yield
Molar Ratio (hydrazine:substrate) 1:1, 1.2:1, 1:1.2 Slight excess hydrazine improved conversion

Research Findings and Literature Insights

Pyrazole Synthesis Background

Pyrazole derivatives are commonly synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. This approach has been extensively reviewed and optimized for various substitution patterns and fused heterocycles.

  • The reaction of 1,2-dimethylhydrazine with thiophene-2,3-dicarboxaldehyde or diketone derivatives is a plausible route to the target compound.

  • Regioselectivity and substitution pattern can be controlled by the choice of hydrazine derivative and reaction conditions.

Thieno[2,3-c]pyrazole Specific Syntheses

  • Literature reports on thieno[2,3-c]pyrazoles emphasize the importance of the starting thiophene precursor bearing appropriate functional groups at positions 2 and 3.

  • The cyclization with hydrazine derivatives leads to fused pyrazole ring formation, with methyl substitutions introduced via methylated hydrazines.

  • The hydrochloride salt of this compound is commercially available, indicating established synthetic routes and purification methods.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Cyclocondensation of 2,3-dicarbonyl thiophene with 1,2-dimethylhydrazine 2,3-diketothiophene, 1,2-dimethylhydrazine Heating in DMF with HCl catalyst 60–85 Common, straightforward method
Alternative multicomponent synthesis (less common) Thiophene derivatives, methylhydrazine, aldehydes One-pot reaction under reflux 50–70 May require optimization for regioselectivity
Post-cyclization methylation (less efficient) Thieno[2,3-c]pyrazole, methylating agents Alkylation using methyl iodide or dimethyl sulfate 40–60 Risk of overalkylation, less selective

- PubChem Compound Summary: this compound, CID 58425691 (2025).
- Sigma-Aldrich Product Information: this compound hydrochloride.
- Bougrin, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018. (PMC6017056)

Q & A

Q. What are the most effective synthetic strategies for preparing 1,3-dimethyl-1H-thieno[2,3-c]pyrazole and its derivatives?

The synthesis of thieno[2,3-c]pyrazole derivatives typically involves multi-component reactions (MCRs) or cyclization strategies. For example:

  • Silver(I)-mediated cyclization : A ring-closure reaction using AgNO₃ as a catalyst enables the formation of the thieno-pyrazole core via 5-endo-dig cyclization, as demonstrated in the synthesis of analogous furopyrazole systems .
  • Heterogeneous catalysis : Magnetic Fe₃O₄ nanoparticles or Nd-Salen immobilized mesoporous silica (NdSM) can catalyze MCRs under solvent-free or aqueous conditions, enhancing yield and reducing purification steps .
  • Green methodologies : Solvent-free conditions or water-based reactions, combined with microwave/ultrasound irradiation, improve reaction efficiency (e.g., 80–95% yields in <30 minutes) .

Q. How are the biological activities of this compound derivatives evaluated in preclinical studies?

Standard assays include:

  • Antimicrobial testing : Agar diffusion or microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
  • Enzyme inhibition : Kinase inhibition (e.g., Chk1) via fluorescence-based assays to assess binding affinity .
  • In silico docking : Molecular docking against target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina to predict binding modes .

Q. What catalysts are commonly used in the synthesis of thieno[2,3-c]pyrazole derivatives, and how do they influence reaction outcomes?

  • Ionic liquids : [DMBSI]HSO₄ enhances regioselectivity in MCRs, achieving >90% yields under solvent-free conditions .
  • Nanoparticles : Fe₃O₄@cellulose composites reduce reaction times (e.g., 20 minutes) and enable magnetic recovery, improving recyclability .
  • Brønsted acids : p-TSA or ytterbium triflate catalyze cyclocondensation, particularly for spiro-conjugated derivatives .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for specific biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like Mpro (PDB ID 6LU7). Substituents at N1 or the thiophene ring modulate interactions (e.g., hydrogen bonding with His41) .
  • ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize derivatives with drug-like profiles .
  • QSAR modeling : Machine learning correlates structural features (e.g., electron-withdrawing groups at C5) with activity, guiding synthetic prioritization .

Q. What strategies address contradictory data in the biological evaluation of thieno[2,3-c]pyrazole analogs?

  • Dose-response validation : Replicate IC₅₀ measurements across multiple cell lines to distinguish true activity from assay noise .
  • Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins) to identify non-specific binding, particularly for Chk1 inhibitors .
  • Crystallography : Resolve ligand-protein co-crystal structures to confirm binding modes hypothesized via docking .

Q. How are spiro-conjugated thieno[2,3-c]pyrazole derivatives synthesized, and what are their unique applications?

  • Spirocyclization : React thieno-pyrazole intermediates with isatins or cyclic ketones using Yb(OTf)₃ as a catalyst. For example, spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives show enhanced antiviral activity .
  • Applications : Spiro derivatives exhibit dual inhibition (e.g., COX-2 and 5-LOX in inflammation) due to conformational rigidity .

Q. What advanced techniques improve the sustainability of thieno[2,3-c]pyrazole synthesis?

  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 15 minutes at 100°C) while maintaining >85% yields .
  • Biocatalysis : Lipases or cellulases in aqueous media enable enantioselective synthesis of chiral derivatives .
  • DOE optimization : Design of Experiments (DOE) models (e.g., Box-Behnken) optimize solvent, catalyst loading, and temperature parameters .

Q. How do substituents on the thieno[2,3-c]pyrazole core influence biological activity?

  • Electron-withdrawing groups (Cl, NO₂) : Enhance antimicrobial potency by increasing membrane permeability .
  • Bulkier substituents (e.g., benzyl) : Improve kinase selectivity by occupying hydrophobic pockets in target enzymes .
  • Hydrophilic groups (OH, NH₂) : Mitigate cytotoxicity in normal cells (e.g., HEK293) while retaining anticancer activity .

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